Cck-jmv-180
Description
Structure
2D Structure
Properties
CAS No. |
119733-42-5 |
|---|---|
Molecular Formula |
C55H72N8O18S |
Molecular Weight |
1165.3 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[6-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H72N8O18S/c1-55(2,3)80-54(75)63-41(29-36-21-23-38(24-22-36)81-82(76,77)78)50(71)56-26-13-5-9-19-45(64)59-34-47(66)61-42(30-37-33-58-40-18-12-11-17-39(37)40)51(72)57-27-14-6-10-20-46(65)60-43(31-48(67)68)52(73)62-44(32-49(69)70)53(74)79-28-25-35-15-7-4-8-16-35/h4,7-8,11-12,15-18,21-24,33,41-44,58H,5-6,9-10,13-14,19-20,25-32,34H2,1-3H3,(H,56,71)(H,57,72)(H,59,64)(H,60,65)(H,61,66)(H,62,73)(H,63,75)(H,67,68)(H,69,70)(H,76,77,78)/t41-,42-,43-,44-/m0/s1 |
InChI Key |
PFMXXIJBGKRAJY-ITMZJIMRSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCCCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)OCCC4=CC=CC=C4 |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCCCCCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCCCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)OCCC4=CC=CC=C4 |
Appearance |
Solid powder |
Other CAS No. |
119733-42-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Boc-Tyr(S03)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester BOC-Tyr(SO3) Ahx-Gly-Trp-Ahx-Asp2 phenylethyl ester butyloxycarbonyl-tyrosyl-aminohexanoyl-glycyl-tryptophyl-aminohexanoyl-aspartyl phenylethyl ester CCK-JMV-180 JMV 180 JMV-180 |
Origin of Product |
United States |
Scientific Research Applications
Physiological Effects
- Pancreatic Function : CCK-JMV-180 has been shown to stimulate pancreatic acini to release amylase, a crucial enzyme for digestion. Studies indicate that it activates phospholipase C pathways leading to increased amylase secretion in response to physiological stimuli. The compound's efficacy in stimulating pancreatic secretion is dose-dependent, suggesting its potential role in treating digestive disorders .
- Neuronal Activation : Research indicates that this compound can activate vagal afferent neurons, which are involved in regulating satiety and digestive processes. Its antagonistic properties in certain contexts suggest it may modulate neuronal responses differently across species, impacting our understanding of appetite regulation .
- Vagal Tone and Stress Response : The compound has been studied for its effects on vagal tone, which plays a significant role in stress responses and gastrointestinal function. Variations in vagal tone influenced by this compound may provide insights into conditions like irritable bowel syndrome and Crohn's disease .
Case Study 1: Pancreatic Secretion
A study evaluated the effect of this compound on isolated rabbit pancreatic acini. The findings demonstrated that the compound effectively stimulated enzyme secretion, supporting its application in understanding pancreatic function and potential treatments for pancreatic insufficiency .
Case Study 2: Neuronal Behavior
In an experiment involving cultured vagal afferent neurons from rats and mice, this compound exhibited pure antagonistic action. This finding challenges previous assumptions about its mixed agonist/antagonist properties and suggests that species differences must be taken into account when considering its effects on appetite regulation .
Comparative Pharmacology
A comparative analysis of this compound and other cholecystokinin analogues reveals distinct pharmacological profiles:
| Compound | Receptor Affinity | Agonist/Antagonist Action | Key Findings |
|---|---|---|---|
| CCK-8 | High | Agonist | Full stimulation of pancreatic acini |
| This compound | Variable | Mixed | Full agonist at high-affinity sites; antagonist at low-affinity sites |
| Other Analogues | Varies | Varies | Diverse effects on satiety and digestion |
Comparison with Similar Compounds
Receptor Affinity and Selectivity
CCK-JMV-180 exhibits distinct binding kinetics compared to CCK-8, caerulein, and gastrin (Table 1).
Key Findings :
- This compound binds weakly to CCK-B receptors, making it selective for CCK₁ subtypes .
- Unlike CCK-8, which activates both high- and low-affinity CCK₁ receptors, this compound antagonizes low-affinity receptors, preventing supramaximal inhibition of enzyme secretion .
Functional Outcomes in Pancreatic Acinar Cells
Calcium Signaling
Implications :
- This compound bypasses phospholipase C (PLC) activation, avoiding IP₃-mediated calcium oscillations linked to pathological outcomes like pancreatitis .
- CCK-8 and caerulein trigger PLC/IP₃ pathways, which at supramaximal doses, inhibit secretion and induce acinar cell damage .
Enzyme Secretion and Pancreatitis Risk
*Biphasic response: Stimulation at low concentrations, inhibition at high concentrations.
Mechanistic Insights :
- This compound’s antagonism at low-affinity receptors prevents cytoskeletal disruption (e.g., ablation of actin webs) caused by caerulein, preserving acinar cell integrity .
- In contrast, CCK-8 and caerulein overactivate low-affinity receptors, leading to aberrant phospholipase A₂ (PLA₂) and diacylglycerol (DAG) signaling, which disrupts secretion and promotes inflammation .
Therapeutic Potential
- This compound: Protects against caerulein-induced pancreatitis by blocking low-affinity receptor signaling . Its IP₃-independent calcium mobilization may also aid in studying non-canonical secretory pathways .
- CCK-8 and Caerulein: Limited therapeutic utility due to pancreatitis risk at high doses. Caerulein is primarily used experimentally to model acute pancreatitis .
Preparation Methods
Resin Selection and Initial Attachment
Amino Acid Coupling
- Activators : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or hexafluorophosphate carbodiimide (HCTU) ensure high coupling efficiency.
- Base : N,N-Diisopropylethylamine (DIPEA) maintains optimal pH for activation.
A typical coupling cycle involves:
- Deprotection of the Fmoc group with 20% piperidine in DMF.
- Washing with dimethylformamide (DMF).
- Activation and coupling of the subsequent amino acid.
- Capping unreacted amino groups with acetic anhydride.
Side-Chain Deprotection and Cleavage
After chain assembly, the peptide-resin undergoes:
- Trifluoroacetic acid (TFA) treatment : Cleaves the peptide from the resin while removing acid-labile protecting groups (e.g., tert-butyloxycarbonyl for lysine).
- Scavengers : Triisopropylsilane and water prevent cation-mediated side reactions during cleavage.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
- Matrix-assisted laser desorption/ionization (MALDI-TOF) : Validates molecular weight matching theoretical calculations.
- Electrospray ionization (ESI) : Detects minor impurities undetectable by HPLC.
Critical Analytical Findings from Pharmacological Studies
While direct synthesis data are limited, pharmacological studies provide indirect insights into this compound's structural requirements:
| Parameter | CCK-8 | This compound |
|---|---|---|
| EC₅₀ for amylase release | 10 pM | 23.8 nM |
| Receptor affinity (Kd) | 0.3 nM (high) | 2.2 nM (high) |
| 5 nM (low) | 19 nM (low) | |
| Lithium sensitivity | Full inhibition | Partial inhibition |
| IP3 pathway involvement | Yes | No |
Challenges in Synthesis Optimization
Aggregation During Chain Elongation
The hydrophobic C-terminal sequence predisposes this compound to β-sheet formation, complicating coupling efficiency. Mitigation strategies include:
Oxidative Side Reactions
Methionine and tryptophan residues necessitate:
- Anoxic conditions : Nitrogen atmosphere during handling.
- Scavenger cocktails : 1,2-ethanedithiol in cleavage mixtures.
Scale-Up Considerations
Transitioning from milligram to gram-scale production introduces:
- Solvent management : DMF recycling systems to reduce environmental footprint.
- Continuous flow SPPS : Improves yield consistency for industrial production.
Q & A
Q. What are best practices for sharing this compound datasets to comply with open science mandates?
- Methodology : Deposit raw data in domain-specific repositories (e.g., ChemRxiv, Zenodo) with CC-BY licenses. Provide metadata templates detailing experimental conditions and units. Use persistent identifiers (DOIs) for datasets and cite them in manuscripts. For computational models, share code via GitHub with version control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
